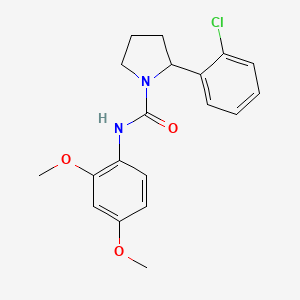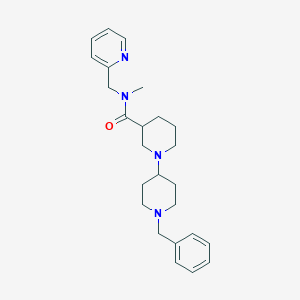![molecular formula C16H21N3O4 B6010812 1-(1,4-dioxan-2-yl)-N-methyl-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine](/img/structure/B6010812.png)
1-(1,4-dioxan-2-yl)-N-methyl-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-dioxan-2-yl)-N-methyl-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine is an organic compound with a complex structure that includes a 1,4-dioxane ring, a methylamine group, and a phenoxymethyl-substituted oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-dioxan-2-yl)-N-methyl-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine typically involves multiple steps:
Formation of the 1,4-dioxane ring: This can be achieved by reacting ethylene glycol with formaldehyde under acidic conditions to form 1,4-dioxane.
Introduction of the methylamine group: The 1,4-dioxane can be reacted with methylamine to form 1-(1,4-dioxan-2-yl)methanamine.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting hydrazine with an appropriate carboxylic acid derivative, followed by cyclization.
Coupling of the phenoxymethyl group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction.
Final coupling: The final compound can be obtained by coupling the 1-(1,4-dioxan-2-yl)methanamine with the phenoxymethyl-substituted oxadiazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-dioxan-2-yl)-N-methyl-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the dioxane and oxadiazole rings.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,4-dioxan-2-yl)-N-methyl-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis for the preparation of other complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(1,4-dioxan-2-yl)-N-methyl-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate fully.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,4-dioxan-2-yl)methanamine
- (2-methyl-1,4-dioxan-2-yl)methanamine
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Uniqueness
1-(1,4-dioxan-2-yl)-N-methyl-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine is unique due to the presence of both the 1,4-dioxane ring and the phenoxymethyl-substituted oxadiazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
1-(1,4-dioxan-2-yl)-N-methyl-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-19(9-14-11-20-7-8-21-14)10-16-17-15(18-23-16)12-22-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZAPDVRWSIJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)CC2=NC(=NO2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6010732.png)

![2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B6010741.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6010744.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6010754.png)
![2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide](/img/structure/B6010760.png)
![3-chloro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010766.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B6010771.png)
![1-(2-methoxyethyl)-5-{[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6010777.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide](/img/structure/B6010785.png)


![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6010816.png)
![2-({[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4-QUINAZOLINOL](/img/structure/B6010822.png)
